Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
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Overview
Description
Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises a bicyclo[2.2.1]heptane ring system with hydroxymethyl and methanol functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions often include the use of palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxymethyl and methanol functional groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction leads to the formation of an alcohol.
Scientific Research Applications
Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Properties
CAS No. |
107153-85-5 |
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Molecular Formula |
C12H22O7 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H14O3.2C2H4O2/c9-3-5-6(4-10)8-2-1-7(5)11-8;2*1-2(3)4/h5-10H,1-4H2;2*1H3,(H,3,4) |
InChI Key |
UTVQXPGEKLVGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC2C(C(C1O2)CO)CO |
Origin of Product |
United States |
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